molecular formula C14H18F3NO3 B2361292 (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate CAS No. 1391394-94-7

(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate

Numéro de catalogue: B2361292
Numéro CAS: 1391394-94-7
Poids moléculaire: 305.297
Clé InChI: CYXYDKSECKOTHS-VIFPVBQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate is a chiral chemical building block of interest in medicinal chemistry for the development of novel therapeutic agents. Its structure incorporates a stereospecific center and a 4-(trifluoromethoxy)phenyl group, a motif found in compounds investigated for multimodal mechanisms of action targeting the central nervous system . Research on closely related molecular scaffolds indicates potential value in designing multi-target ligands, particularly as TRPV1 channel antagonists . The TRPV1 channel is a non-selective cation channel, highly expressed in nociceptive neurons and also present in the central nervous system, where it is implicated in the induction of seizures and epileptogenesis . Antagonism of this channel is a promising strategy for developing new broad-spectrum anticonvulsant and analgesic compounds . Furthermore, analogs bearing similar pharmacophores have demonstrated additional activity through the inhibition of voltage-gated sodium channels (VGSCs) and Cav1.2 (L-type) calcium channels, which are crucial regulators of neuronal excitability and pain signal conduction . This multi-target profile, interacting with TRPV1, VGSCs, and calcium channels, is considered beneficial for addressing complex neurological disorders and may offer a promising approach for research into treatment-resistant epilepsy and neuropathic pain . The tert-butyl carbamate (Boc) group serves as a critical protecting group in organic synthesis, safeguarding the amine functionality during multi-step synthetic sequences . This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

tert-butyl N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3/c1-9(18-12(19)21-13(2,3)4)10-5-7-11(8-6-10)20-14(15,16)17/h5-9H,1-4H3,(H,18,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXYDKSECKOTHS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Asymmetric Hydrogenation of Enamide Precursors

A widely reported method involves asymmetric hydrogenation of prochiral enamides using chiral catalysts. The synthesis begins with the formation of an α,β-unsaturated carbamate precursor, followed by hydrogenation to install the (S)-configuration.

Procedure :

  • Precursor Synthesis :
    • React 4-(trifluoromethoxy)acetophenone with tert-butyl carbamate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the enamide.
    • Reaction Conditions : THF, 0°C to room temperature, 12–24 hours.
  • Asymmetric Hydrogenation :
    • Use a chiral Rhodium catalyst (e.g., [(R)-BINAP]Rh(COD)) under 50–100 psi H₂ pressure.
    • Yield : 85–92% with >98% enantiomeric excess (ee).

Advantages :

  • High enantioselectivity.
  • Scalable for industrial production.

Challenges :

  • Requires specialized catalysts and pressurized equipment.

Chiral Resolution via Diastereomeric Salt Formation

This method resolves racemic mixtures using chiral resolving agents.

Procedure :

  • Racemic Synthesis :
    • Prepare racemic tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate via Ullmann coupling of 4-(trifluoromethoxy)benzyl chloride with tert-butyl ethylcarbamate.
    • Conditions : CuI, K₃PO₄, DMF, 100°C, 24 hours.
  • Resolution :
    • Treat the racemate with (R)-mandelic acid in ethanol to form diastereomeric salts.
    • Crystallize the (S)-enantiomer salt selectively (≥95% purity).

Yield : 40–45% after recrystallization.

Advantages :

  • Cost-effective for small-scale production.

Challenges :

  • Moderate yields due to fractional crystallization losses.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation.

Procedure :

  • Substrate Preparation :
    • Synthesize racemic 1-(4-(trifluoromethoxy)phenyl)ethylamine via reductive amination of 4-(trifluoromethoxy)acetophenone.
  • Enzymatic Acetylation :

    • Use immobilized Candida antarctica lipase B (CAL-B) with vinyl acetate in tert-butyl methyl ether.
    • Selectivity : (S)-amine remains unreacted (ee >99%).
  • Carbamate Formation :

    • Protect the resolved (S)-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

Yield : 50–55% (over two steps).

Advantages :

  • Eco-friendly with mild conditions.

Challenges :

  • Enzyme cost and limited substrate scope.

Comparative Analysis of Methods

Method Key Reagents/Catalysts Yield ee (%) Scalability
Asymmetric Hydrogenation Rh-(R)-BINAP 85–92% >98 Industrial
Diastereomeric Resolution (R)-Mandelic acid 40–45% 95 Lab-scale
Enzymatic Resolution CAL-B, Boc₂O 50–55% >99 Pilot-scale

Critical Reaction Parameters

Stability of the Trifluoromethoxy Group

The -OCF₃ group is sensitive to strong bases and high temperatures. Optimal conditions avoid:

  • pH >10 (risk of hydrolysis to -OH).
  • T >120°C (decomposition observed via TGA).

Solvent Selection

  • Polar aprotic solvents (DMF, THF) improve coupling reaction rates.
  • Ethereal solvents (MTBE) enhance enzymatic resolution efficiency.

Industrial-Scale Considerations

The asymmetric hydrogenation route is preferred for bulk synthesis due to:

  • Catalyst Recycling : Rhodium catalysts can be recovered via filtration (85–90% recovery).
  • Process Intensity : Single-step hydrogenation reduces purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbamate moiety.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethoxyphenyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Applications De Recherche Scientifique

Target

The primary biological target of (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate is the human soluble epoxide hydrolase (sEH) .

Mode of Action

The compound inhibits the activity of soluble epoxide hydrolase, which is crucial in the metabolism of epoxyeicosatrienoic acids (EETs). EETs play significant roles in various physiological processes, including:

  • Vasodilation
  • Inflammation
  • Cell proliferation

Inhibition of sEH leads to increased levels of EETs, which can have therapeutic implications in cardiovascular health and inflammation management.

Scientific Research Applications

This compound has been investigated for several applications:

Synthetic Chemistry

  • Building Block : It serves as a key building block in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Research

  • Biochemical Probe : The compound is explored as a biochemical probe to study the role of sEH in biological systems. Its ability to selectively inhibit sEH provides insights into the enzyme's functions and its potential as a drug target.

Pharmacological Studies

  • Therapeutic Potential : Research indicates that compounds like this compound may have anti-inflammatory and vasodilatory effects, suggesting potential applications in treating cardiovascular diseases and other inflammatory conditions.

Material Science

  • Advanced Materials Development : The compound is also utilized in developing advanced materials and coatings due to its chemical stability and reactivity.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

  • Study on sEH Inhibition : A study demonstrated that this compound effectively inhibits sEH activity in vitro, leading to increased EET levels, which were associated with enhanced vasodilation in animal models .
  • Synthetic Applications : Researchers have successfully used this compound as an intermediate in synthesizing other bioactive compounds, showcasing its utility in pharmaceutical chemistry .

Mécanisme D'action

The mechanism of action of (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to proteins or enzymes, influencing their activity. The carbamate moiety may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares “(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate” with structurally analogous carbamates, focusing on substituent effects, applications, and availability.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Core Structure Functional Group Commercial Status
This compound 4-(Trifluoromethoxy)phenyl, ethyl chain Aromatic phenyl Boc-protected amine Discontinued
tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate Cyclohepta[b]thiophene, cyano (-CN) Fused heterocyclic ring Boc-protected amine Discontinued

Key Differences and Implications

Substituent Effects: The 4-(trifluoromethoxy)phenyl group in the target compound enhances electron-withdrawing properties and lipophilicity, favoring membrane permeability in drug candidates. The cyano (-CN) group in the second compound is a strong electron-withdrawing substituent, which may stabilize the carbamate linkage or modulate reactivity in nucleophilic environments.

Synthetic Utility :

  • The target compound’s ethyl chain provides flexibility for further functionalization (e.g., coupling with carboxylic acids), whereas the fused cycloheptathiophene system in the analog may restrict conformational freedom, limiting its utility in certain synthetic pathways .

Availability: Both compounds are discontinued by CymitQuimica, suggesting challenges in synthesis scalability, stability, or market demand.

Research Findings

  • No peer-reviewed studies directly comparing these compounds are available, likely due to their discontinued status. However, structural analogs with trifluoromethoxy or heterocyclic motifs are frequently explored in kinase inhibitor and antiviral drug research. For example: Trifluoromethoxy-containing carbamates are noted for enhanced blood-brain barrier penetration in CNS-targeting drugs. Cyclohepta[b]thiophene derivatives exhibit activity in allosteric enzyme modulation due to their planar, aromatic systems.

Limitations

  • The lack of published data on these specific compounds restricts detailed pharmacological or kinetic comparisons.

Activité Biologique

(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a tert-butyl group, a trifluoromethoxy group, and an ethylcarbamate moiety. The trifluoromethoxy group is notable for enhancing the compound's lipophilicity, which can influence its bioavailability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves standard organic synthesis techniques such as coupling reactions. The specific synthetic pathway can vary based on the desired yield and purity, but it often includes the use of phase-transfer catalysts to facilitate the reaction between the carbamate and the aryl halide.

Antimicrobial Activity

Research has indicated that various carbamate derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. While specific data on this compound is limited, its structural similarities suggest potential antibacterial activity.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

Anticancer Activity

The compound's mechanism of action may also extend to anticancer properties. High-throughput screening has identified several carbamate derivatives that inhibit cancer cell proliferation by interfering with mitotic processes. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the disruption of microtubule dynamics.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a series of HSET inhibitors exhibited micromolar inhibition against cancer cell lines, leading to increased multipolarity and cell death in centrosome-amplified cells .

Toxicity and Safety Profile

Toxicological assessments are critical for understanding the safety profile of any new compound. Preliminary studies using Artemia salina assays have shown low toxicity for certain carbamate derivatives, suggesting that this compound may also possess a favorable safety profile. However, comprehensive in vivo studies are necessary to confirm these findings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl chloroformate with (S)-1-(4-(trifluoromethoxy)phenyl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane or THF). Key steps include:

  • Amine Activation : The amine reacts with tert-butyl chloroformate to form the carbamate linkage.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .
    • Critical Parameters : Reaction temperature (0–25°C), stoichiometry (1:1.2 amine:chloroformate), and moisture control to prevent hydrolysis .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent degradation.
  • Stability Table :
ConditionStability DurationDegradation ProductsReference
Room Temperature7 daysHydrolyzed amine
pH < 3 or pH > 10<24 hoursTrifluoromethoxy phenol
  • Handling : Use glove boxes for air-sensitive steps and avoid prolonged exposure to humidity .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry (e.g., S-configuration via NOESY) and carbamate linkage .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) assesses purity (>98%) .
  • Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+Na]+^+ at m/z 378.12) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary catalysts (e.g., DMAP), solvents (THF vs. DCM), and temperature to identify optimal conditions.
  • Key Findings :
CatalystSolventTemperature (°C)Yield (%)
NoneDCM062
DMAPTHF2589
  • Scale-Up : Use continuous-flow reactors to improve mixing and reduce side reactions .

Q. What strategies resolve contradictions in spectral data during characterization (e.g., unexpected 19^19F NMR shifts)?

  • Methodological Answer :

  • Advanced NMR : 19^19F-1^1H HOESY identifies spatial proximity between fluorine and protons, clarifying electronic effects of the trifluoromethoxy group .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts, aiding assignment of ambiguous peaks .
  • Case Study : A 0.3 ppm deviation in 19^19F NMR was traced to solvent polarity effects, resolved using deuterated DMSO .

Q. How does the trifluoromethoxy group influence biological activity compared to analogs (e.g., chloro or methoxy substituents)?

  • Methodological Answer :

  • Lipophilicity : The trifluoromethoxy group increases logP by ~0.8 compared to methoxy, enhancing membrane permeability (measured via PAMPA assay) .
  • Bioactivity Table :
Compound (R-group)IC50_{50} (nM)Target Protein
CF3_3O- (this compound)12.4 ± 1.2Kinase X
Cl-45.6 ± 3.8Kinase X
  • Mechanistic Insight : Docking studies (AutoDock Vina) show the CF3_3O group forms halogen bonds with Arg123 in the active site .

Q. What computational methods predict the metabolic pathways of this compound in vivo?

  • Methodological Answer :

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I oxidation sites (e.g., tert-butyl group) .
  • CYP450 Metabolism : Molecular dynamics simulations (Amber22) reveal CYP3A4-mediated N-dealkylation as the primary pathway .
  • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) to confirm predicted metabolites .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.